
Y6 Molecule: A Technical Guide to its HOMO-
LUMO Energy Levels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HAC-Y6

Cat. No.: B612146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of

the Y6 molecule, a prominent non-fullerene acceptor in the field of organic electronics. This

document details the quantitative values of these energy levels, the experimental

methodologies for their determination, and visual representations of the experimental

workflows.

Introduction to the Y6 Molecule
The Y6 molecule, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-

12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-

g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-

dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a key material in the advancement of

organic photovoltaics (OPVs). Its unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor)

structure, featuring a fused ladder-type electron-deficient core, contributes to its low bandgap

and high electron affinity, which are crucial for efficient charge separation and transport in solar

cell applications. The performance of OPV devices is intrinsically linked to the energy levels of

the donor and acceptor materials, making the precise determination of the HOMO and LUMO

levels of Y6 a critical aspect of device engineering and optimization.
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Quantitative Data: HOMO and LUMO Energy Levels
of Y6
The HOMO and LUMO energy levels of the Y6 molecule have been determined by various

experimental and theoretical methods. The table below summarizes the reported values from

different sources, providing a comparative overview.

HOMO (eV) LUMO (eV)
Method of
Determination

Reference

-5.65 -4.10 Cyclic Voltammetry [1]

-5.5 -4.05 Cyclic Voltammetry [4]

-5.36 -3.98

Energy-Resolved

Electrochemical

Impedance

Spectroscopy (ER-

EIS)

-5.47 -4.09
Density Functional

Theory (DFT)

-5.52 -4.09
Density Functional

Theory (DFT)

Note: The values obtained from theoretical calculations such as DFT can vary depending on

the functional and basis set used.

Experimental Protocols for HOMO and LUMO Level
Determination
The experimental determination of the HOMO and LUMO energy levels of organic

semiconductor molecules like Y6 primarily relies on electrochemical and spectroscopic

techniques. The two most common methods are Cyclic Voltammetry (CV) and Ultraviolet

Photoelectron Spectroscopy (UPS).
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Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a

molecule. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy

levels can be estimated.

Methodology:

Sample Preparation:

A solution of the Y6 molecule is prepared in a suitable solvent (e.g., chloroform,

chlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium

hexafluorophosphate, TBAPF₆). The concentration of Y6 is typically in the millimolar

range, while the electrolyte concentration is significantly higher (e.g., 0.1 M).

Alternatively, a thin film of Y6 can be drop-casted or spin-coated onto a working electrode.

Electrochemical Cell Setup:

A three-electrode system is employed, consisting of:

Working Electrode: A glassy carbon or platinum electrode, either bare or coated with the

Y6 film.

Reference Electrode: A standard reference electrode, such as a silver/silver chloride

(Ag/AgCl) or a saturated calomel electrode (SCE).

Counter Electrode: A platinum wire or foil.

The electrodes are immersed in the prepared solution, and the cell is purged with an inert

gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the

measurements.

Measurement Procedure:

The potential of the working electrode is swept linearly with time from a starting potential

to a vertex potential and then back to the starting potential.
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The current response of the system is recorded as a function of the applied potential,

resulting in a cyclic voltammogram.

The scan is performed over a potential range that encompasses the oxidation and

reduction events of the Y6 molecule.

Data Analysis and Calculation:

The onset potentials for the first oxidation (Eox) and the first reduction (Ered) are

determined from the cyclic voltammogram.

The HOMO and LUMO energy levels are then calculated using the following empirical

equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple,

which has a known absolute energy level of -4.8 eV relative to the vacuum level:

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.

Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of

photoelectrons emitted from a material upon irradiation with ultraviolet photons. It directly

probes the occupied electronic states, providing a direct measurement of the HOMO level.

Methodology:

Sample Preparation:

A thin film of the Y6 molecule is deposited on a conductive substrate (e.g., indium tin oxide

(ITO) or gold) under ultra-high vacuum (UHV) conditions. The film thickness is typically in

the range of a few nanometers to ensure a clear signal and avoid charging effects.

Instrumentation and Measurement:
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The sample is placed in a UHV chamber and irradiated with a monochromatic UV light

source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

The kinetic energy of the emitted photoelectrons is measured by an electron energy

analyzer.

A negative bias is often applied to the sample to separate the sample and analyzer cutoff

edges, allowing for the determination of the work function.

Data Analysis and Calculation:

The UPS spectrum shows the intensity of emitted photoelectrons as a function of their

binding energy.

The HOMO level is determined from the onset of the highest energy peak in the valence

band region of the spectrum. This onset corresponds to the energy difference between the

Fermi level of the substrate and the HOMO level of the organic semiconductor.

The ionization potential (IP) of the material, which is the energy required to remove an

electron from the HOMO level to the vacuum level, can be calculated from the full width of

the spectrum (from the Fermi edge to the secondary electron cutoff).

The LUMO level is not directly measured by UPS but can be estimated by adding the

optical bandgap (Eg), determined from UV-Vis absorption spectroscopy, to the

experimentally determined HOMO level:

ELUMO = EHOMO + Eg

Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining

the HOMO and LUMO energy levels of the Y6 molecule using Cyclic Voltammetry and

Ultraviolet Photoelectron Spectroscopy.
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Cyclic Voltammetry Workflow for Y6 HOMO/LUMO Determination

Electrochemical Cell Setup

Measurement

Data Analysis

Prepare Y6 Solution
(Solvent + Supporting Electrolyte)

Assemble Three-Electrode System
(Working, Reference, Counter)

Or Prepare Y6 Thin Film
on Working Electrode

Purge with Inert Gas
(Ar or N2)

Perform Cyclic Voltammetry Scan

Record Current vs. Potential

Determine Onset Oxidation (Eox)
and Reduction (Ered) Potentials

Calibrate against Ferrocene
(Fc/Fc+) Standard

Calculate HOMO and LUMO Levels

Click to download full resolution via product page

Caption: Workflow for HOMO/LUMO determination of Y6 using Cyclic Voltammetry.
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UPS Workflow for Y6 HOMO/LUMO Determination

Sample Preparation

Measurement

Data Analysis

Deposit Y6 Thin Film
on Conductive Substrate (UHV)

Irradiate with UV Light
(He I or He II)

Measure Kinetic Energy
of Photoelectrons

Determine HOMO Level from
Valence Band Onset

Estimate LUMO Level
(EHOMO + Eg)

Measure Optical Bandgap (Eg)
from UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: Workflow for HOMO/LUMO determination of Y6 using UPS and UV-Vis.

Conclusion
The accurate determination of the HOMO and LUMO energy levels of the Y6 molecule is

fundamental for understanding and optimizing its performance in organic electronic devices.

This guide has provided a consolidated summary of reported energy level values and detailed
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the primary experimental methodologies, namely Cyclic Voltammetry and Ultraviolet

Photoelectron Spectroscopy, used for their characterization. The provided workflows offer a

clear and logical overview of the experimental processes, serving as a valuable resource for

researchers in the field. A thorough understanding of these properties and measurement

techniques is essential for the rational design of next-generation organic solar cells with

enhanced efficiency and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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